tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate
Description
tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a (4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl moiety. The oxazolone ring, a five-membered lactam, is conjugated with a benzylidene group, which introduces aromaticity and planar rigidity to the structure. The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic manipulations .
Properties
CAS No. |
79778-45-3 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(21)16-20-14(17(22)24-16)12-13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3/b14-12- |
InChI Key |
PSZAWGWLFFKZBT-OWBHPGMISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CC3=CC=CC=C3)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
Protected Pyrrolidine Derivative : Typically, tert-butyl 2-pyrrolidinecarboxylate (Boc-protected pyrrolidine) serves as the starting scaffold. The Boc group protects the nitrogen during subsequent reactions.
Oxazolone Ring Formation : The oxazolone moiety is constructed via cyclization reactions involving amino acid derivatives or β-keto amides.
Key Synthetic Steps
Representative Experimental Procedure
In an inert atmosphere (argon), tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate is dissolved in dry diethyl ether at 0 °C.
Allylmagnesium bromide is added dropwise to effect nucleophilic addition, followed by quenching with ammonium chloride solution.
The organic layer is washed, dried, and purified by flash chromatography to yield the Boc-protected intermediate.
Subsequent treatment with sodium hydride and methyl (dimethoxyphosphoryl)acetate in DMF leads to olefin formation.
Cyclization to the oxazolone ring is achieved by adding trifluoro-N-phenylmethanesulfonamide under controlled temperature, followed by workup and purification.
Finally, benzylidene installation is performed by condensation with benzaldehyde under conditions favoring the (4Z) isomer.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Intermediate/Product | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | Pd/C, H2 (15 psi), EtOH/THF, di-tert-butyl dicarbonate | 18 h | 100 | Quantitative, solid product |
| 2 | tert-Butyl (2S,4E)/(2S,4Z)-4-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate | NaH, methyl (dimethoxyphosphoryl)acetate, DMF, 0 °C to RT | 16 h | 100 | Mixture of olefin isomers |
| 3 | Oxazolone intermediate | LiHMDS, trifluoro-N-phenylmethanesulfonamide, THF, -78 °C to RT | 24 h | High | Some impurity (~25%) from sulfonamide present |
| 4 | This compound | Knoevenagel condensation with benzaldehyde, base catalyst | Variable | Moderate to high | Stereoselective formation of (4Z) isomer |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structural components suggest that it may exhibit activity against various biological targets, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. Investigations into its effects on specific cancer cell lines are ongoing.
Pharmacology
The pharmacological profile of this compound is of interest due to its potential interactions with biological receptors. Studies have focused on:
- Enzyme Inhibition : There is evidence suggesting that the oxazole ring may interact with enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors for therapeutic applications.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of novel materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Studies
Several case studies have been documented regarding the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study 2 | Anticancer Effects | Showed significant reduction in cell viability in breast cancer cell lines after treatment with varying concentrations of the compound. |
| Study 3 | Polymer Development | Successfully integrated into a polymer matrix, resulting in improved thermal properties and mechanical strength compared to control samples. |
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved can include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate ()
- Key Differences: Core Structure: Incorporates a bicyclo[2.2.2]octane ring fused to a pyrrolo[2,3-b]pyridine system, contrasting with the simpler pyrrolidine-oxazolone framework. Synthesis: Both use tert-butyl carbamate protection, but employs n-BuLi for deprotonation and nucleophilic addition, a step absent in the oxazolone synthesis .
(3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate ()
- Key Differences: Heterocycle: Contains an imidazo[1,5-a]pyrrolo[2,3-e]pyrazine fused ring system, which confers greater aromaticity and rigidity compared to the monocyclic oxazolone. Reactivity: The tosyl (tosylate) group in acts as a leaving group in subsequent reactions, whereas the oxazolone’s carbonyl is reactive toward nucleophiles (e.g., amines or hydrazines). Stereochemistry: The (3R,4R)-piperidine configuration introduces chiral centers absent in the target compound’s pyrrolidine .
tert-butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate ()
- Key Differences :
- Functional Groups : A propargyl ether and methoxycarbonyl group replace the oxazolone, reducing electrophilicity but introducing alkyne reactivity for click chemistry.
- Synthesis : uses methyl chloroformate for esterification, a milder approach compared to the cyclization required for oxazolone formation .
Research Findings and Trends
Recent patents (e.g., –6) highlight a shift toward complex heterocycles with fused rings (e.g., pyrrolopyridines, imidazopyrrolopyrazines) for improved target selectivity. In contrast, the target compound’s oxazolone offers synthetic simplicity and tunable electrophilicity, advantageous for fragment-based drug discovery. Structural elucidation tools like SHELXL () and ORTEP () are critical for confirming stereochemistry in such analogues .
Q & A
Basic: How can the synthesis of this oxazoline-pyrrolidine hybrid be optimized for yield and purity?
Answer:
The synthesis involves a multi-step procedure, including mixed anhydride formation and nucleophilic coupling. Key optimizations include:
- Reagent stoichiometry: Use 1.2 equivalents of isobutyl chloroformate relative to the carboxylic acid precursor to ensure complete activation .
- Reaction monitoring: Employ LC-MS to track mixed anhydride formation (typically complete within 2 hours under anhydrous CH₂Cl₂ at 25°C) and subsequent coupling .
- Purification: Flash chromatography with a 0–100% ethyl acetate/hexane gradient effectively isolates the product (59% yield). Post-purification, confirm purity via HPLC (>95%) and HRMS .
Advanced: How can conflicting NMR data for stereoisomers be resolved during structural validation?
Answer:
Stereochemical ambiguity in the oxazoline-pyrrolidine core arises from dynamic rotational barriers. To resolve this:
- Variable-temperature NMR: Conduct experiments at −40°C to slow bond rotation, revealing split signals for diastereotopic protons .
- NOESY/ROESY: Identify spatial proximity of benzylidene protons to the pyrrolidine ring, confirming the (Z)-configuration of the exocyclic double bond .
- X-ray crystallography: If crystals are obtainable, use SHELXL for refinement (e.g., C–C bond lengths <1.5 Å and R-factor <0.05) to unambiguously assign stereochemistry .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies key functional groups (e.g., oxazolone C=O at ~170 ppm, tert-butyl C at 28 ppm) .
- IR spectroscopy: Confirm oxazolone C=O stretching (1750–1780 cm⁻¹) and benzylidene C=C (1600–1650 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₄: 341.1501; found: 341.1503) .
Advanced: How can reaction conditions be tailored to suppress oxazolone ring-opening side reactions?
Answer:
Oxazolone instability under basic/acidic conditions requires:
- pH control: Maintain near-neutral conditions (pH 6–8) using DIPEA as a mild base to avoid hydrolysis .
- Low-temperature coupling: Perform nucleophilic additions at 0°C to minimize ring-opening .
- Inert atmosphere: Use N₂/Ar to prevent oxidation of the benzylidene moiety, which can trigger ring degradation .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates .
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational methods aid in predicting reactivity or spectroscopic properties?
Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (RMSD <0.3 ppm vs. experimental) .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs for testing .
- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with observed reaction rates .
Basic: How is the tert-butyl protecting group removed without degrading the oxazolone ring?
Answer:
- Acidic cleavage: Use TFA (10% v/v in CH₂Cl₂, 2 hours) to selectively hydrolyze the Boc group. The oxazolone remains intact due to its resistance to mild acids .
- Monitoring: Track deprotection via TLC (silica, Rf shift from 0.6 to 0.2 in 1:1 EtOAc/hexane) .
Advanced: What strategies mitigate racemization during pyrrolidine functionalization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
